molecular formula C21H23N3O B187194 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 5537-35-9

3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Número de catálogo B187194
Número CAS: 5537-35-9
Peso molecular: 333.4 g/mol
Clave InChI: LUGLLAHZGTUSAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as Ro 15-4513, is a selective antagonist of the GABAA receptor. It was first synthesized in 1983 by a group of researchers at F. Hoffmann-La Roche Ltd. Ro 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders.

Mecanismo De Acción

3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 acts as a selective antagonist of the GABAA receptor, specifically targeting the benzodiazepine binding site. By blocking the effects of ethanol on the GABAA receptor, 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 can help reduce the reinforcing effects of alcohol and potentially aid in the treatment of alcoholism.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been shown to have anxiolytic and sedative effects in animal models, which are likely mediated by its action on the GABAA receptor. It has also been shown to block the development of tolerance to ethanol in animal models of alcoholism, suggesting that it may be able to help reduce the addictive potential of alcohol.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied in animal models and has shown promising results in the treatment of alcoholism, anxiety, and sleep disorders. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several potential future directions for research on 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513. One area of interest is its potential use in combination with other drugs for the treatment of alcoholism. Another area of interest is its potential use in the treatment of anxiety and sleep disorders. Additionally, more research is needed to determine the long-term safety and efficacy of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 in humans.

Métodos De Síntesis

The synthesis of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 involves a multistep process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in the presence of triethylamine to yield 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513.

Aplicaciones Científicas De Investigación

3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders. It has been shown to selectively block the effects of ethanol on the GABAA receptor, which has led to its use in animal models of alcoholism. 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has also been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.

Propiedades

Número CAS

5537-35-9

Nombre del producto

3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Fórmula molecular

C21H23N3O

Peso molecular

333.4 g/mol

Nombre IUPAC

3-(4-methoxyphenyl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C21H23N3O/c1-13-10-16-12-21(3,4)24-19(15-6-8-17(25-5)9-7-15)22-23-20(24)18(16)11-14(13)2/h6-11H,12H2,1-5H3

Clave InChI

LUGLLAHZGTUSAE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC

SMILES canónico

CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.